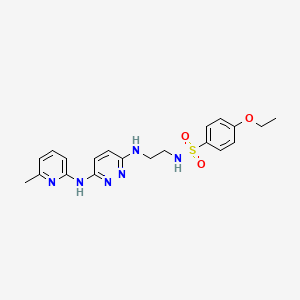

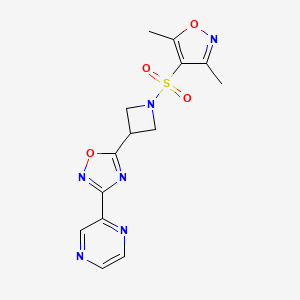

(E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C19H22FN3O3S and its molecular weight is 391.46. The purity is usually 95%.

BenchChem offers high-quality (E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Antibacterial Evaluation

A study reported the synthesis of novel chromone-pyrimidine coupled derivatives, including compounds bearing fluoro groups on the chromone ring, which showed potent antibacterial activity. These compounds were synthesized using an environmentally friendly ionic liquid-promoted method. The most potent antibacterial compound amongst the synthesized derivatives was found to exhibit significant activity, comparable to standard drugs like miconazole. Further, the study explored the mode of action of these compounds through a d-alanine-d-alanine ligase enzyme assay and molecular docking studies, suggesting that these derivatives could be developed as oral drug candidates due to their good oral drug-like properties and non-cytotoxic nature in human cancer cell lines like HeLa (Tiwari et al., 2018).

Electrochemical Fluorination

Research into the electrochemical fluorination of 2-pyrimidyl sulfides has shown successful regioselective fluorination, yielding various fluorinated pyrimidines. This method utilized Et4NF·nHF or Et3N·3HF as a supporting electrolyte and fluoride ion source, demonstrating the potential for selective fluorination in synthesizing derivatives of pyrimidines, which could have applications in the development of new chemical entities with enhanced biological activity (Dawood et al., 1999).

Heterocyclic Compounds with Sulfonamido Moiety

A study aimed at the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents resulted in the creation of pyran, pyridine, and pyridazine derivatives. These compounds were tested for antibacterial activity, showing high activities and demonstrating the potential for the development of new antibacterial agents (Azab et al., 2013).

Fluoro Intermediates for Herbicidal Sulfonylureas

Research on new pyrimidine and triazine intermediates for herbicidal sulfonylureas preparation revealed the synthesis of 2-amino-4-trifluoromethyl-6-trifluoromethoxypyrimidine and other derivatives. These findings highlight the potential for developing selective post-emergence herbicides in crops like cotton and wheat, demonstrating the role of fluorinated pyrimidines in agricultural chemical development (Hamprecht et al., 1999).

特性

IUPAC Name |

4-ethyl-5-fluoro-6-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S/c1-3-17-18(20)19(22-13-21-17)26-16-8-10-23(12-16)27(24,25)11-9-15-6-4-14(2)5-7-15/h4-7,9,11,13,16H,3,8,10,12H2,1-2H3/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJKJDKTZLTZQW-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C=CC3=CC=C(C=C3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)/C=C/C3=CC=C(C=C3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2615678.png)

![methyl 4-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]benzoate](/img/structure/B2615679.png)

![3-[4-(azepane-1-sulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2615680.png)

![(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2615685.png)

![4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B2615686.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2615690.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2615693.png)

![3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)propanamide](/img/structure/B2615696.png)